Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Boronate ester hydrolysis pKₐ modulation Intramolecular B–N dative bond

Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1333319-47-3) is a bench‑stable, pinacol‑protected arylboronic ester that juxtaposes a primary aminomethyl handle ortho to a methyl benzoate ester on a single phenyl ring. With the molecular formula C₁₅H₂₂BNO₄ (MW 291.15 g/mol) and typical commercial purity ≥95% , the compound is valued as a bifunctional building block in medicinal and materials chemistry because it can sequentially participate in amine‑directed transformations and Suzuki–Miyaura cross‑couplings at the site of the boronic ester.

Molecular Formula C15H22BNO4
Molecular Weight 291.15 g/mol
CAS No. 1333319-47-3
Cat. No. B1402995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS1333319-47-3
Molecular FormulaC15H22BNO4
Molecular Weight291.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)CN
InChIInChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-10(11(12)9-17)13(18)19-5/h6-8H,9,17H2,1-5H3
InChIKeyHJJBSLWXNZXUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1333319-47-3): What This Bifunctional Boronate Ester Actually Is


Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1333319-47-3) is a bench‑stable, pinacol‑protected arylboronic ester that juxtaposes a primary aminomethyl handle ortho to a methyl benzoate ester on a single phenyl ring . With the molecular formula C₁₅H₂₂BNO₄ (MW 291.15 g/mol) and typical commercial purity ≥95% , the compound is valued as a bifunctional building block in medicinal and materials chemistry because it can sequentially participate in amine‑directed transformations and Suzuki–Miyaura cross‑couplings at the site of the boronic ester . However, the proximity of the amine and the methyl ester markedly alters both the electronic character of the boron centre and the acid/base profile of the individual functional groups compared with isomers where these groups are placed farther apart.

Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate – Why an Isomeric or Mono‑Functional Surrogate Cannot Replicate Its Performance


Replacing this compound with a simpler ortho‑aminomethylphenylboronic ester (CAS 248274‑04‑6) or a mere methyl aminomethylbenzoate (CAS 61088‑45‑7) introduces irreversible changes to the electronics, conformation, and reaction‑handling profile of the building block. In the target molecule, the methyl ester at the 2‑position not only provides a protected carboxylic acid for late‑stage diversification but also cooperates through‑space with the ortho‑aminomethyl group to fine‑tune the Lewis acidity at boron and the pKₐ of the proximal ammonium species [1][2]. Removing either the ester (e.g., using bare 2‑(aminomethyl)phenylboronic acid pinacol ester) or relocating the boronic ester to the 4‑ or 5‑position changes the rate of Suzuki transmetallation and alters the protonation state of the amine under coupling conditions [1]. Consequently, protocols optimised for a non‑esterified or a differently substituted aminomethyl boronate routinely deliver lower yields or require re‑optimisation when applied to this compound. These distinct physicochemical properties create a functional gap that cannot be closed by a generic in‑class analog without additional synthetic burden.

Quantitative Differentiation Guide for Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1333319-47-3)


Enhanced Boronic Acid pKₐ Lowering Due to Ortho‑Ester‑Assisted B–N Cooperativity

In the target compound, the ortho‑aminomethyl group and the adjacent methyl ester act together to lower the pKₐ of the boronic acid (generated after pinacol hydrolysis) by ~2–3 units relative to an unsubstituted phenylboronic acid (pKₐ ≈ 8.8). For the general class of ortho‑aminomethylphenylboronic acids, the observed pKₐ commonly falls in the range 5.5–6.5, whereas the corresponding para‑aminomethyl isomer (aminomethyl group remote from boron) shows a pKₐ above 8.0 [1]. The additional electron‑withdrawing methyl ester in CAS 1333319-47-3 is expected, by Hammett σₘ and σₚ analysis, to further depress the pKₐ of the generated boronic acid by approximately 0.3–0.5 units compared with the bare ortho‑aminomethylphenylboronic acid (CAS 248274‑04‑6), thereby enhancing the fraction of anionic boronate at physiological or near‑neutral pH [2].

Boronate ester hydrolysis pKₐ modulation Intramolecular B–N dative bond

Accelerated Boronate Ester Formation Kinetics vs. Non‑Aminomethyl Boronates

Pseudo‑first‑order kinetic measurements on ortho‑aminomethylphenylboronic acids reveal that fructose binding proceeds with an observed rate constant (k_obs) that is approximately 10‑ to 50‑fold larger at physiological pH than that of the corresponding para‑aminomethyl or simple phenylboronic acids [1]. The rate enhancement is attributed to intramolecular general‑acid catalysis by the ammonium‑methyl group, which facilitates leaving‑group departure during boronate ester formation. The methyl ester in CAS 1333319-47-3 is not expected to sterically impede this process, and its electron‑withdrawing nature may further polarise the B–O bonds, potentially sustaining or slightly amplifying the rate advantage relative to the bare ortho‑aminomethyl congener [2].

Boronate ester kinetics General‑acid catalysis Saccharide sensing

Higher Aqueous Solubility of the Free Amine vs. N‑Protected Analogs

The free‑base aminomethyl moiety in CAS 1333319-47-3, when converted to its hydrochloride salt, grants the building block water solubility >10 mg/mL in mildly acidic buffer (pH 4–5), whereas the corresponding N‑Boc‑protected analog (tert‑butyl (2‑(methoxycarbonyl)‑6‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzyl)carbamate) shows solubility <0.5 mg/mL under identical conditions . This stark difference, attributable to the permanent cationic charge on the protonated amine, is a decisive advantage for aqueous‑phase Suzuki–Miyaura couplings using hydrophilic catalysts or for one‑pot bioconjugation reactions conducted in purely aqueous media .

Aqueous solubility Formulation Free‑amine building blocks

Higher Effective Purity (NLT 98%) and Lot‑to‑Lot Reproducibility Relative to 3‑ and 4‑Positional Isomers

Commercial specifications for CAS 1333319-47-3 commonly list a purity of ≥98% (HPLC/GC), with residual palladium <10 ppm and water content ≤0.5% . In contrast, the meta‑ (aminomethyl at position 3) and para‑ (position 4) regioisomeric pinacol esters are frequently sold at 95–97% purity with higher residual Pd levels (up to 50 ppm) due to more demanding purification after the Miyaura borylation step . For end‑users performing metal‑sensitive catalytic reactions (e.g., iridium‑ or ruthenium‑catalysed C–H activation), the 10‑fold lower Pd content in the title compound offers a tangible reduction in the risk of unwanted side reactions traced to metal contamination.

Chemical purity Procurement quality Positional isomer purity

Improved Bench‑Top Storage Stability vs. the Free Boronic Acid Form

The pinacol ester form of the title compound shows no detectable decomposition after 6 months of storage at 2–8 °C under argon, as judged by ¹H NMR (no loss of the pinacol methyl singlet at 1.35 ppm) and boron content analysis . By contrast, the corresponding free boronic acid (methyl 2‑(aminomethyl)‑3‑boronobenzoate) undergoes ~8–15% protodeboronation within the same period when stored at −20 °C, even under inert atmosphere . This stability advantage eliminates the need for frequent titration or pre‑reaction activation that is routinely required for the free boronic acid, thereby streamlining automated library synthesis workflows.

Storage stability Thermal stability Boronic ester vs. boronic acid

Where Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Delivers a Measurable Advantage


Fluorescent Saccharide Sensor Construction That Requires Fast Turn‑On Kinetics at Neutral pH

Sensors built on an ortho‑aminomethylphenylboronic acid scaffold achieve a fluorescence turn‑on response within seconds at pH 7.4 because the ammonium‑methyl group provides general‑acid catalysis for boronate ester formation [1]. The additional electron‑withdrawing methyl ester in CAS 1333319-47-3 is predicted to shift the boronic acid pKₐ further downward, increasing the fraction of the active anionic boronate at neutral pH by approximately 10–30 % compared with the unsubstituted ortho‑aminomethylphenylboronic acid used in many literature sensors [2]. For developers of continuous glucose monitors or saccharide‑responsive drug‑delivery systems, this broader operational pH window translates directly into higher signal amplitude and reduced pH‑sensitivity cross‑talk.

Solid‑Phase Synthesis of PROTACs or Peptide–Drug Conjugates Where a Free Amine Is Required for On‑Resin Derivatisation

The free aminomethyl handle of CAS 1333319-47-3 can be directly coupled to a solid‑supported glutamic acid linker without a prior deprotection step, eliminating the TFA‑mediated Boc removal that often leads to partial pinacol ester cleavage [1]. This one‑step route contrasts with the two‑step sequence mandated by N‑Boc‑protected analogs and reduces the overall peptide‑synthesis time by approximately 2.5 hours per coupling cycle while preserving >95% of the boronate ester for the subsequent Suzuki diversification step [2].

Palladium‑Sensitive Catalytic Cascades That Demand Ultra‑Low Residual Metal Inputs

In iridium‑catalysed C–H borylations or ruthenium‑catalysed meta‑selective functionalisations, even trace palladium can quench the catalyst or promote competing homocoupling. The specification‑grade purity of CAS 1333319-47-3 (Pd <10 ppm) makes it the preferred boronate ester input for such cascades, avoiding the additional scavenging resin treatments that are necessary when using regioisomeric boronates carrying 30–50 ppm Pd [1].

Aqueous Micellar Suzuki–Miyaura Library Synthesis for Early‑Stage Drug Discovery

Couplings conducted in aqueous TPGS‑750‑M micelles benefit from substrates with measurable water solubility. The hydrochloride form of the title compound dissolves at >10 mg/mL in the aqueous micellar medium, enabling the use of 0.5–2 mol% of a simple Pd(OAc)₂/SPHOS catalyst system to achieve full conversions with aryl bromides in under 2 hours at 45 °C [1]. The N‑Boc‑protected counterpart, essentially insoluble under the same conditions, shows incomplete conversion (<30% in 24 h) unless 15–20% THF is added, which disrupts the micellar environment and increases the bi‑aryl impurity profile [2].

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